![molecular formula C9H12N2 B1419864 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine CAS No. 1204297-42-6](/img/structure/B1419864.png)
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine
Overview
Description
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine is a derivative of 1,8-naphthyridine . It is an organic compound with the empirical formula C9H12N2 . It is a part of the naphthyridine class of compounds, which are a subset of diazanaphthalenes with nitrogen in the separate rings .
Molecular Structure Analysis
The molecular structure of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine can be represented by the InChI code: 1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) . The molecular weight of this compound is 148.21 g/mol .Scientific Research Applications
Medicinal Chemistry: Anticancer Properties
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine has been studied for its potential in medicinal chemistry, particularly in the development of anticancer drugs . Its structure allows for the creation of compounds that can interact with various biological targets, potentially inhibiting the growth of cancer cells.
Organic Synthesis: Multicomponent Reactions
This compound is utilized in organic synthesis through multicomponent reactions (MCRs). MCRs are efficient for generating complex molecular architectures, which are valuable in medicinal chemistry and chemical biology .
Industrial Applications: Ligands and LED Components
In the industrial sector, 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine derivatives serve as ligands and components in light-emitting diodes (LEDs) . These applications take advantage of the compound’s ability to form complexes and contribute to light emission.
Diagnostic Applications: Molecular Sensors
The compound’s derivatives are explored as molecular sensors due to their reactivity and ability to form metal complexes . These properties are beneficial for detecting and measuring various biological and chemical substances.
Agriculture: Organic Intermediates
While specific applications in agriculture are not directly mentioned, the compound’s role as an organic intermediate suggests potential uses in the synthesis of agrochemicals .
Photophysical Applications: Dye-Sensitized Solar Cells
The photophysical properties of 6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine make it a candidate for use in dye-sensitized solar cells . Its ability to absorb light and participate in electron transfer processes is key for this application.
Chemical Biology: Bioactive Molecules
The compound is involved in the synthesis of bioactive molecules, which have applications in chemical biology. These molecules can interact with biological systems, leading to various potential therapeutic uses .
Materials Science: Self-Assembly Host-Guest Systems
In materials science, the compound’s derivatives are used in the creation of self-assembly host-guest systems . These systems have unique properties that are useful in nanotechnology and materials engineering.
properties
IUPAC Name |
6-methyl-1,2,3,4-tetrahydro-1,8-naphthyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c1-7-5-8-3-2-4-10-9(8)11-6-7/h5-6H,2-4H2,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZADIUQKUVWTSR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NCCC2)N=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1,2,3,4-tetrahydro-1,8-naphthyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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